

NVS-CECR2-1 BRD4 BRD7 BRD9 selectivity profiling

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Compound Focus: Nvs-cecr2-1

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Selectivity Profiling of NVS-CECR2-1

The following table consolidates key selectivity data from multiple experimental sources.

Bromodomain Target	Binding Affinity / Inhibition	Experimental Method	Source / Context
CECR2	IC ₅₀ = 47 nM; K _D = 80 nM	Isothermal Titration Calorimetry (ITC)	[1] [2]
CECR2	Displaces CECR2 from chromatin in cells (5-15 μM)	Cellular Chromatin Fractionation	[2]
BRD9	No significant activity reported	BROMOscan (Selectivity Panel)	[3]
BRD7	No significant activity reported	BROMOscan (Selectivity Panel)	[3]
BRD4	No significant activity reported	BROMOscan (Selectivity Panel)	[3]
Pan-BET (e.g., BRD4)	Selective over BET family	Not Specified	[1]

Bromodomain Target	Binding Affinity / Inhibition	Experimental Method	Source / Context
48 other BRDs	Demonstrated high selectivity over 48 other BRD targets	Broad Screening Panel	[2]

The data indicates that **NVS-CECR2-1** is **highly selective for CECR2** and shows no significant binding to BRD4, BRD7, or BRD9 in broad screening panels [3]. An alternative CECR2 probe, GNE-886, does show activity against BRD9 and BRD7, highlighting the superior selectivity of **NVS-CECR2-1** for its intended target [3].

Cellular and Cytotoxic Activity

NVS-CECR2-1 exhibits potent, dose-dependent cytotoxic activity against various human cancer cell lines, as summarized below.

Cell Line	Origin	Observed Cytotoxic Activity & IC ₅₀	Primary Mechanism
SW48	Colon Cancer	Sub-micromolar IC ₅₀	Induces Apoptosis [2]
HCT116	Colon Cancer	Dose-dependent kill	Not Specified [2]
HT29	Colon Cancer	Dose-dependent kill	Not Specified [2]
HeLa	Cervical Cancer	Dose-dependent kill	Not Specified [2]
U2OS	Bone Osteosarcoma	Dose-dependent kill	Not Specified [2]
H460	Lung Cancer	Dose-dependent kill	Not Specified [2]
293T	Embryonic Kidney	Dose-dependent kill	Not Specified [2]

The cytotoxic effect is primarily achieved through the induction of **apoptosis** [2]. This activity is partly **CECR2-dependent**, as reducing CECR2 levels makes cancer cells less sensitive to the inhibitor. However,

research also indicates that **NVS-CECR2-1** can kill cells through additional, **CECR2-independent mechanisms** [2].

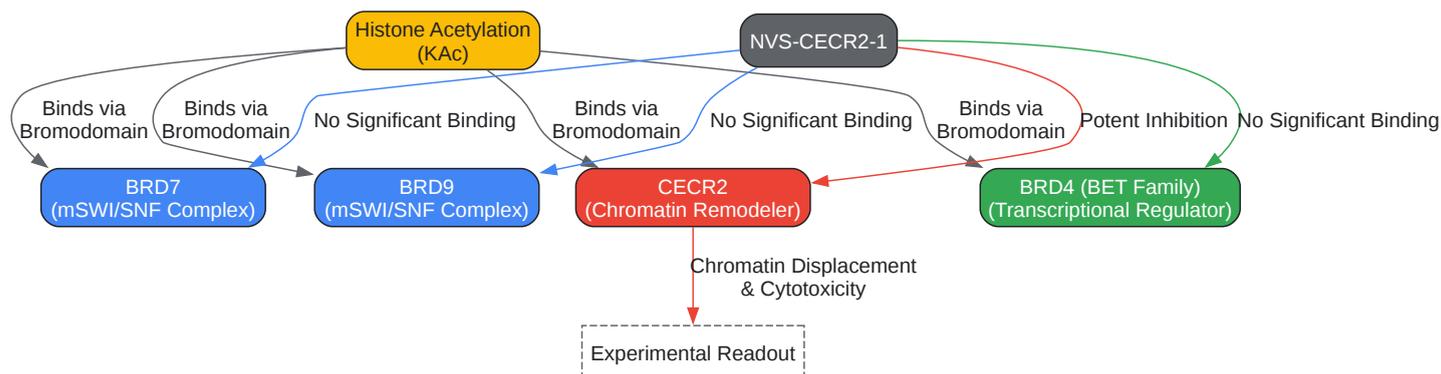
Key Experimental Protocols

The selectivity and cellular activity of **NVS-CECR2-1** were established using the following key methodologies.

- **Isothermal Titration Calorimetry (ITC):** This method directly measures the heat change during binding to determine the inhibitor's affinity (K_{D}) for the purified CECR2 bromodomain. Protein was buffer-exchanged, and experiments were conducted at 288.15 K with an initial 2 μ L injection followed by 8 μ L injections. Data was fitted to a single binding site model [1].
- **Cellular Chromatin Fractionation:** This assay confirms target engagement in a cellular context. Cells are treated with **NVS-CECR2-1**, lysed, and separated into chromatin-bound and soluble fractions via centrifugation. The dissociation of CECR2 from the chromatin pellet into the soluble fraction, detected by immunoblotting, demonstrates effective cellular target inhibition [2].
- **BROMOscan Profiling:** This high-throughput competitive binding assay evaluates a compound's selectivity across a wide panel of bromodomains. The results from this platform confirmed that **NVS-CECR2-1** binds CECR2 but shows no significant interaction with BRD4, BRD7, or BRD9 [3].
- **Cell Viability Assay (MTS):** To measure cytotoxicity, cancer cells are treated with a dose range of **NVS-CECR2-1** for 72 hours. Cell viability is then quantified using the MTS assay, a colorimetric method that measures the activity of mitochondrial enzymes in living cells [2].

Biological Context of Targets

The following diagram illustrates the functional relationships and experimental assessment of CECR2 and related bromodomains.



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Key Conclusions for Researchers

- **High Selectivity:** NVS-CECR2-1 meets the criteria for a high-quality chemical probe against CECR2, showing excellent selectivity over BRD4, BRD7, and BRD9 [3].
- **Cellular Efficacy:** It demonstrates potent, on-target activity in cells by displacing CECR2 from chromatin and exhibits cytotoxic effects against a range of cancer cell lines, supporting its potential for further therapeutic development [2].
- **Mechanism Note:** While its cytotoxic effects are partly dependent on CECR2, researchers should be aware of additional CECR2-independent mechanisms that contribute to its overall activity [2].

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